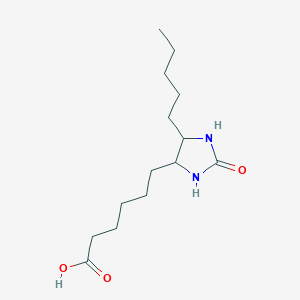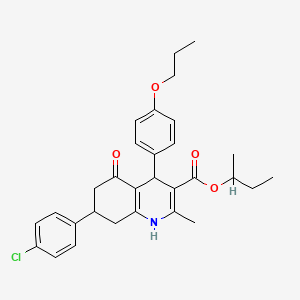
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid (OPA) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. OPA is a derivative of imidazolidine-4-one, which is a cyclic urea compound. The chemical structure of OPA consists of a hexanoic acid chain attached to an imidazolidine-4-one ring via a carbonyl group.
Mécanisme D'action
The mechanism of action of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and reducing oxidative stress. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to inhibit the activity of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in vitro and in vivo. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in lab experiments is its stability and solubility in water. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid is also relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. However, one of the limitations of using 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in lab experiments is its limited availability, which may limit its use in large-scale studies.
Orientations Futures
There are several future directions for research on 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid. One area of interest is the potential use of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dose and duration of treatment for 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in these conditions. Another area of interest is the potential use of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid as a dietary supplement to improve overall health and well-being. Future studies should focus on the safety and efficacy of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid in human subjects. Finally, there is a need for further research on the mechanism of action of 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid to better understand its therapeutic potential.
Méthodes De Synthèse
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid can be synthesized through a multistep process involving the reaction of 4-aminobutyric acid with ethyl chloroformate to form an intermediate compound, which is then reacted with 4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to form 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid. The reaction is carried out in the presence of a base such as triethylamine, and the final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has been found to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. 6-(2-oxo-5-pentyl-4-imidazolidinyl)hexanoic acid has also been found to have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-2-3-5-8-11-12(16-14(19)15-11)9-6-4-7-10-13(17)18/h11-12H,2-10H2,1H3,(H,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDQBEBMMGYYSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(NC(=O)N1)CCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385343 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
CAS RN |
27386-24-9 |
Source


|
| Record name | 6-(2-oxo-5-pentylimidazolidin-4-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-({2-[(2-methoxy-4-methylphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5143887.png)
![2-(methylthio)ethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5143890.png)


![2,7-bis{[4-(2-furoyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one oxime](/img/structure/B5143922.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5143923.png)


![2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5143935.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(2,6-dimethoxybenzamide)](/img/structure/B5143954.png)
![4-[3-(1-methyl-1H-pyrazol-5-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5143958.png)


![2-chloro-4-methyl-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5143976.png)